molecular formula C15H20N2O3 B11753691 tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B11753691
M. Wt: 276.33 g/mol
InChI Key: WMBSQWARVZQOMU-UHFFFAOYSA-N
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Description

tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate ( 2314393-87-6) is a high-value chemical building block in organic synthesis and medicinal chemistry research. This compound features a 1,5-naphthyridine core, a privileged scaffold known for its significant biological activities, which include antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . The molecule is engineered with a tert-butoxycarbonyl (Boc) protecting group, which is critical for safeguarding the secondary amine during multi-step synthetic sequences, and an acetyl substituent that offers a versatile handle for further chemical modifications . As a 1,5-naphthyridine derivative, this compound is of particular interest in the development of novel therapeutic agents and advanced materials. Research into 1,5-naphthyridines has expanded beyond pharmaceuticals to applications in materials science, including their use as ligands in analytical chemistry, in organic light-emitting diodes (OLEDs), and as components in sensors and solar cells . The specific substitution pattern on this molecule makes it a valuable intermediate for constructing more complex structures for these diverse applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 6-acetyl-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-10(18)11-7-8-13-12(16-11)6-5-9-17(13)14(19)20-15(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

WMBSQWARVZQOMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetyl group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The naphthyridine core and acetyl group provide sites for nucleophilic attack. Key reactions include:

Reaction Type Reagents/Conditions Products/Outcomes
Amino substitution Amines (e.g., NH₃, alkylamines)Acetamide derivatives via ketone displacement .
SNAr (Ring positions) K₂CO₃, DMF, aryl halidesAryl-substituted naphthyridines at electron-deficient positions .

The acetyl group at position 6 is susceptible to nucleophilic displacement under basic conditions, forming amides or esters. The naphthyridine ring’s electron-deficient nature facilitates aromatic nucleophilic substitution at positions activated by adjacent nitrogen atoms .

Electrophilic Aromatic Substitution

The dihydro-1,5-naphthyridine moiety allows electrophilic reactions under controlled conditions:

Reaction Type Reagents/Conditions Products/Outcomes
Nitration HNO₃/H₂SO₄, 0–5°CNitro derivatives at position 3 or 7 .
Sulfonation SO₃/H₂SO₄Sulfonic acid derivatives .

Electrophilic substitutions typically occur at positions ortho or para to the nitrogen atoms. Steric hindrance from the tert-butyl group may direct reactivity toward less hindered sites.

Cyclization and Ring-Opening Reactions

The acetyl group and dihydro ring enable cycloadditions and annulations:

Reaction Type Reagents/Conditions Products/Outcomes
Friedländer reaction Aldehydes, BF₃·Et₂O, CHCl₃Fused tricyclic systems (e.g., indeno naphthyridines) .
[4+2] Cycloaddition Dienophiles (e.g., maleic anhydride)Tetracyclic adducts via Diels-Alder mechanisms .

For example, treatment with aromatic aldehydes and Lewis acids like BF₃·Et₂O promotes Friedländer-type cyclization, forming fused heterocycles . The acetyl group acts as a reactive ketone component in these transformations.

Functional Group Transformations

The acetyl substituent undergoes standard ketone reactions:

Reaction Type Reagents/Conditions Products/Outcomes
Reduction NaBH₄, EtOHSecondary alcohol derivative .
Condensation Hydrazines, H₂O/EtOHHydrazone formation.
Oxidation KMnO₄, H₂SO₄Carboxylic acid (if α-H present) .

Reduction of the acetyl group yields a chiral alcohol, while condensation with hydrazines generates hydrazones for further heterocyclic synthesis .

Deprotection and Rearrangement

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

Reaction Type Reagents/Conditions Products/Outcomes
Boc deprotection HCl/dioxane or TFA/CH₂Cl₂Free amine (3,4-dihydro-1,5-naphthyridine derivative) .

Deprotection exposes the secondary amine, enabling further functionalization (e.g., acylation, alkylation) . The tert-butyl group’s removal increases solubility in polar solvents.

Metal-Mediated Reactions

The nitrogen-rich structure participates in coordination chemistry:

Reaction Type Reagents/Conditions Products/Outcomes
Metal complexation Pd(OAc)₂, CuI, ligandsCatalytic intermediates for cross-coupling .
Trifluoromethylation CF₃SiMe₃, HF/DMPUC-2 trifluoromethylated derivative .

Transition metals such as palladium or copper facilitate coupling reactions at halogenated positions (if present). Trifluoromethylation under HF activation introduces CF₃ groups selectively .

Stability and Side Reactions

The compound’s stability is pH-dependent:

  • Acidic conditions : Boc deprotection and potential ring protonation .

  • Basic conditions : Acetyl group hydrolysis or ketone racemization.

  • Thermal decomposition : Above 150°C, degradation to charred residues .

Scientific Research Applications

Synthesis Techniques

Recent advancements in synthetic methods have enhanced the accessibility of tert-butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate. Notably, a gram-scale synthesis utilizing biocompatible ionic liquids has been reported, which simplifies the reaction process and improves product yield . This method employs choline hydroxide as a catalyst in water, highlighting a shift towards greener chemistry.

Anticancer Properties

Research indicates that derivatives of naphthyridines exhibit significant anticancer activity. For example, compounds related to tert-butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain naphthyridine derivatives achieved IC50 values in the low micromolar range against multiple cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

In addition to anticancer properties, this compound and its derivatives have shown promising anti-inflammatory effects. They act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The selectivity index for some derivatives was reported to be significantly higher than traditional anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Synthesis and Evaluation : A comprehensive study synthesized various naphthyridine derivatives and evaluated their biological activities against cancer cell lines such as A549 and MCF-7. The results indicated that specific modifications to the naphthyridine structure enhance anticancer potency .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies provide insights into the mechanism of action and guide further modifications for improved efficacy .
  • Toxicity Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments of related naphthyridine derivatives indicated acceptable toxicity levels in non-cancerous cell lines, which is crucial for their development as therapeutic agents .

Summary Table of Biological Activities

Activity TypeTargetIC50 Values (µM)Reference
AnticancerA5491.96
AnticancerMCF-73.60
Anti-inflammatoryCOX Inhibition0.01
Anti-inflammatoryCOX SelectivitySI = 344.56

Mechanism of Action

The mechanism of action of tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with structurally related naphthyridine and bicyclic derivatives, focusing on substituent effects and physicochemical properties.

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications/Notes
tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate 6-acetyl ~289.37 (estimated) Predicted pKa ~7; acetyl enhances polarity and H-bonding potential Potential intermediate for bioactive molecules; acetyl may modulate cytotoxicity
tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate 6-bromo 313.19 High purity (95%); bromine acts as a leaving group for cross-coupling Lab reagent for Suzuki or Buchwald-Hartwig reactions; priced at €1,369/g
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate 6-(1-aminocyclopropyl) 289.37 Predicted boiling point: 412.1±45.0°C; aminocyclopropyl may enhance solubility Discontinued product; structural analog with potential bioactivity
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (Compound 10) tert-butyl ester, 4-oxo 285.34 (calculated) ¹H NMR (CDCl₃): δ 4.34 (bs), 1.45 (s, tert-butyl) Intermediate in heterocyclic synthesis; 50% yield via alkylation
6-Acetyl-3,4-dihydro-1,1,4,4,7-pentamethyl-2(1H)-naphthalenone 6-acetyl, pentamethyl N/A Similar acetyl group but on naphthalenone core Studied for olfactory or sensory properties; distinct from naphthyridines in electronic structure

Commercial and Research Relevance

  • Availability: While the bromo derivative remains commercially available (Apollo Scientific), the aminocyclopropyl analog’s discontinuation underscores the importance of substituent choice in product viability .
  • Structural Analogues: Naphthalenone derivatives (e.g., 6-acetyl-3,4-dihydro-naphthalenones) share functional groups but lack the naphthyridine’s nitrogen-rich core, limiting direct comparability in medicinal chemistry .

Biological Activity

Introduction

tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS No. 2314393-87-6) is a compound belonging to the naphthyridine family, which has garnered interest for its potential biological activities. This article provides an overview of its biological activity, supported by relevant research findings and case studies.

Chemical Properties

  • Molecular Formula : C15H20N2O3
  • Molar Mass : 276.33 g/mol
  • Density : 1.154 g/cm³ (predicted)
  • Boiling Point : 420.7 °C (predicted)
  • pKa : 3.24 (predicted) .

Biological Activities

The biological activities of naphthyridine derivatives, including this compound, have been explored in various studies:

Anticancer Activity

Naphthyridine derivatives have shown significant anticancer properties. For instance, compounds from the naphthyridine family have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action :
    • Induction of apoptosis and necrosis in cancer cell lines.
    • Cell cycle arrest at different phases (G0/G1 and G2) depending on the concentration .

Case Study: Canthinone Derivative

A related compound, canthin-6-one, demonstrated the ability to reduce pro-inflammatory mediators and oxidative stress in rat models of colitis. This suggests that similar naphthyridine derivatives may also possess anti-inflammatory properties that could complement their anticancer effects .

Neuroprotective Effects

Naphthyridine derivatives have been studied for their neuroprotective effects. They may exhibit psychotropic activities that could be beneficial in treating neurological disorders. The structural characteristics of these compounds allow them to interact with neurotransmitter systems, potentially influencing mood and cognition .

Antimicrobial Activity

Some studies indicate that naphthyridine derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Summary of Biological Activities

Biological ActivityObservations/Findings
AnticancerInduces apoptosis; inhibits tumor growth
NeuroprotectivePotential effects on neurotransmitter systems
AntimicrobialEffective against various pathogens

Research Findings

Recent literature highlights the potential of naphthyridine derivatives in drug discovery:

  • Cytotoxicity Studies : In vitro studies have shown that certain naphthyridine compounds exhibit cytotoxic effects against human cancer cell lines with IC50 values indicating significant potency .
  • Mechanistic Insights : Research indicates that these compounds may exert their effects through multiple pathways, including apoptosis induction and cell cycle modulation .
  • Comparative Studies : Other derivatives within the naphthyridine class have been compared for their biological efficacy, revealing that modifications in their chemical structure can enhance or diminish their biological activities .

This compound represents a promising candidate for further research due to its diverse biological activities. Continued exploration into its mechanisms of action and potential therapeutic applications is warranted to fully understand its capabilities in pharmacology.

Q & A

Q. What are the standard synthetic routes for tert-butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate?

The compound is typically synthesized via multi-step protocols involving:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize reactive intermediates, as seen in analogous dihydro-naphthyridine derivatives .
  • Acetylation : Selective acetylation at the 6-position using acetylating agents under anhydrous conditions, monitored by TLC or HPLC .
  • Cyclization : Formation of the 1,5-naphthyridine core via thermal or catalytic cyclization, with yields optimized by controlling reaction time and temperature (e.g., 80–100°C in 1,4-dioxane) . Key Data :
StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, DCM85–90
AcetylationAcCl, pyridine75–80

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming regiochemistry (e.g., acetyl group at C6) and Boc group integrity. Typical signals include tert-butyl protons at δ 1.49 (s, 9H) and acetyl protons at δ 2.35 (s, 3H) .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) at ~1700 cm⁻¹ and C-O (Boc) at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na⁺] = 378.0576) .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers at 2–8°C, away from heat sources .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Cross-Validation : Combine NMR with X-ray crystallography (e.g., SHELX software ) to confirm molecular geometry. For example, discrepancies in diastereotopic proton assignments can be resolved via single-crystal diffraction .
  • Dynamic NMR : Use variable-temperature ¹H NMR to study conformational changes affecting splitting patterns .

Q. What strategies optimize the yield of the acetylation step in synthesis?

  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance acetyl group transfer efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require strict moisture control .
  • Reaction Monitoring : Real-time FTIR or in-situ NMR to track acetyl incorporation and minimize side reactions .

Q. How can computational modeling aid in predicting reactivity or stability?

  • DFT Calculations : Model transition states for cyclization steps to identify energy barriers and optimal conditions (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics : Simulate solvent effects on Boc group stability, correlating with experimental degradation studies .

Data Contradiction Analysis

Q. How to address inconsistent mass spectrometry results?

  • Ionization Method : Compare ESI⁺ vs. EI⁺ spectra; ESI⁺ may better preserve labile groups like Boc .
  • Isotopic Patterning : Verify isotopic peaks for bromine or sulfur (if present) to rule out impurities .

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